1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride
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Description
1,6-bis({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl})hexane-1,6-dione dihydrochloride is a useful research compound. Its molecular formula is C30H40Cl2N4O6 and its molecular weight is 623.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 622.2324904 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are known to target microtubules and their component protein, tubulin , which play a crucial role in cell division and are therefore a common target for anticancer agents.
Mode of Action
This leads to mitotic blockade and induces apoptosis in cancer cells .
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell division and apoptosis, given its potential interaction with tubulin and microtubules . The disruption of these pathways can lead to cell cycle arrest and programmed cell death, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell proliferation and the induction of apoptosis . This is based on the known effects of similar compounds on cancer cells .
Properties
IUPAC Name |
1,6-bis[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]hexane-1,6-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O6.2ClH/c35-29(33-13-9-31(10-14-33)19-23-5-7-25-27(17-23)39-21-37-25)3-1-2-4-30(36)34-15-11-32(12-16-34)20-24-6-8-26-28(18-24)40-22-38-26;;/h5-8,17-18H,1-4,9-16,19-22H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUYRPOWFKZVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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